Cas no 3775-60-8 (1,3,4-Oxadiazol-2-amine)

1,3,4-Oxadiazol-2-amine is a heterocyclic compound featuring a five-membered oxadiazole ring with an amine substituent at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid oxadiazole core enhances metabolic stability, while the reactive amine group allows for further functionalization, enabling diverse derivatization pathways. The compound is particularly useful in the development of bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents. Its synthetic versatility and compatibility with various coupling reactions contribute to its widespread use in medicinal chemistry and material science applications. High purity grades are available for research and industrial-scale applications.
1,3,4-Oxadiazol-2-amine structure
1,3,4-Oxadiazol-2-amine structure
Product name:1,3,4-Oxadiazol-2-amine
CAS No:3775-60-8
MF:C2H3N3O
Molecular Weight:85.0647194385529
MDL:MFCD17677516
CID:318290
PubChem ID:239787

1,3,4-Oxadiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 1,3,4-Oxadiazol-2-amine
    • [1,3,4]Oxadiazol-2-ylamin
    • [1,3,4]oxadiazol-2-ylamine
    • 1,3,4-oxadiazol-2-ylamine
    • 2-Amino-1,3,4-oxadiazol
    • 2-amino-1,3,4-oxadiazole
    • 2-amino-3,4-oxadiazole
    • AC1L63SW
    • AC1Q4XDQ
    • CTK1C5855
    • NSC45356
    • SureCN2316997
    • SureCN943970
    • 1,3,4-Oxadiazole-2-amine
    • APKZPKINPXTSNL-UHFFFAOYSA-N
    • RL03438
    • SY022770
    • AB0048713
    • A823855
    • Z277559304
    • 3775-60-8
    • DTXSID70286394
    • J-503841
    • MFCD17677516
    • NSC-45356
    • AKOS006221181
    • AS-56003
    • EN300-101637
    • SB36919
    • F2145-0813
    • CS-0072489
    • ALBB-028841
    • DB-345505
    • 1227590-99-9
    • MDL: MFCD17677516
    • インチ: 1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5)
    • InChIKey: APKZPKINPXTSNL-UHFFFAOYSA-N
    • SMILES: O1C=NN=C1N

計算された属性

  • 精确分子量: 85.02769
  • 同位素质量: 85.028
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 48.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.4
  • トポロジー分子極性表面積: 64.9

じっけんとくせい

  • 密度みつど: 1.395
  • Boiling Point: 205.6℃ at 760 mmHg
  • フラッシュポイント: 78.2°C
  • Refractive Index: 1.534
  • PSA: 64.94
  • LogP: 0.23300

1,3,4-Oxadiazol-2-amine Security Information

1,3,4-Oxadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2145-0813-0.5g
1,3,4-oxadiazol-2-amine
3775-60-8 95%+
0.5g
$81.0 2023-09-06
Ambeed
A111979-1g
1,3,4-Oxadiazol-2-amine
3775-60-8 95%
1g
$29.0 2025-02-21
Ambeed
A111979-25g
1,3,4-Oxadiazol-2-amine
3775-60-8 95%
25g
$632.0 2025-03-07
Apollo Scientific
OR54600-1g
1,3,4-oxadiazol-2-amine
3775-60-8 97+%
1g
£55.00 2025-02-20
Life Chemicals
F2145-0813-2.5g
1,3,4-oxadiazol-2-amine
3775-60-8 95%+
2.5g
$265.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PM070-50mg
1,3,4-Oxadiazol-2-amine
3775-60-8 95+%
50mg
101.0CNY 2021-07-14
Chemenu
CM105291-1g
1,3,4-oxadiazol-2-amine
3775-60-8 95%
1g
$430 2021-08-06
eNovation Chemicals LLC
Y1048704-10g
NSC45356
3775-60-8 95+%
10g
$475 2023-09-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0624-1g
[1,3,4]Oxadiazol-2-ylamine
3775-60-8 96%
1g
2374.52CNY 2021-05-08
Life Chemicals
F2145-0813-10g
1,3,4-oxadiazol-2-amine
3775-60-8 95%+
10g
$595.0 2023-09-06

1,3,4-Oxadiazol-2-amine 関連文献

1,3,4-Oxadiazol-2-amineに関する追加情報

1,3,4-Oxadiazol-2-amine (CAS No. 3775-60-8): An Overview of Its Structure, Properties, and Applications

1,3,4-Oxadiazol-2-amine (CAS No. 3775-60-8) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the amine group on the 2-position of the ring imparts specific chemical and biological properties that make it a valuable building block in the synthesis of various pharmaceuticals and functional materials.

The 1,3,4-oxadiazol-2-amine scaffold is known for its versatility in forming stable and bioactive molecules. Recent studies have highlighted its potential in the development of novel drugs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The compound's ability to form strong hydrogen bonds and its low molecular weight make it an attractive candidate for drug design and optimization.

In terms of physical properties, 1,3,4-oxadiazol-2-amine is a white crystalline solid with a melting point ranging from 145 to 147°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties facilitate its use in various synthetic reactions and biological assays.

The chemical synthesis of 1,3,4-oxadiazol-2-amine can be achieved through several routes. One common method involves the cyclization of an amidoxime derivative with a carboxylic acid or an acid chloride. This reaction typically proceeds under mild conditions and yields high purity products. Another approach involves the condensation of hydrazine with an appropriate nitrile or isocyanate. These synthetic strategies have been extensively studied and optimized to improve yield and reduce side reactions.

Recent research findings have shed light on the biological activities of 1,3,4-oxadiazol-2-amine derivatives. For instance, a study published in the Journal of Medicinal Chemistry reported that certain 1,3,4-oxadiazol-2-amine derivatives exhibit potent antitumor activity against various cancer cell lines. These compounds were found to inhibit key signaling pathways involved in cell proliferation and survival, making them promising candidates for further preclinical evaluation.

In addition to its antitumor properties, 1,3,4-oxadiazol-2-amine has shown potential as an inhibitor of enzymes involved in neurodegenerative diseases. A study published in the European Journal of Medicinal Chemistry demonstrated that specific derivatives of 1,3,4-oxadiazol-2-amine effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This finding suggests that these compounds could be developed into therapeutic agents for treating cognitive disorders.

The pharmacokinetic properties of 1,3,4-oxadiazol-2-amine derivatives are also an area of active research. Studies have shown that these compounds exhibit good oral bioavailability and favorable pharmacokinetic profiles. This makes them suitable for both oral and parenteral administration in clinical settings. However, further optimization may be required to enhance their stability and reduce potential side effects.

From a toxicological perspective, 1,3,4-oxadiazol-2-amine has been evaluated for its safety profile in various animal models. Preclinical studies have indicated that it is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive toxicological assessments are necessary to ensure its safety before advancing to human trials.

In conclusion, 1,3,4-Oxadiazol-2-amine (CAS No. 3775-60-8) represents a promising scaffold for the development of novel pharmaceuticals with diverse therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive target for medicinal chemists and drug developers. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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